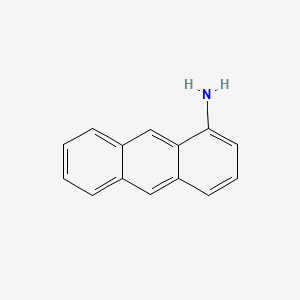

1-Aminoanthracene

Description

Structure

3D Structure

Properties

IUPAC Name |

anthracen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUENFNPLGJCNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209859 | |

| Record name | 1-Aminoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 1-Aminoanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000405 [mmHg] | |

| Record name | 1-Aminoanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

610-49-1, 62813-37-0 | |

| Record name | 1-Aminoanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062813370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoanthracene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01976 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Aminoanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-anthrylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6056DWN2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Aminoanthracene CAS number and properties

An In-Depth Technical Guide to 1-Aminoanthracene: Properties, Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile polycyclic aromatic amine. Intended for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, synthetic routes, chemical reactivity, and key applications of this compound, with a focus on the underlying scientific principles that govern its behavior.

Introduction and Core Concepts

This compound (1-AMA) is an aromatic amine derivative of anthracene, a three-ring polycyclic aromatic hydrocarbon (PAH). The introduction of the amino group (-NH₂) at the C1 position significantly alters the electronic landscape of the anthracene core, transforming it from a simple fluorophore into a chemically reactive and functionally diverse molecule. The lone pair of electrons on the nitrogen atom can delocalize into the aromatic system, increasing the electron density of the rings and activating them towards certain chemical transformations. This electronic feature is the primary driver of its utility as both a synthetic intermediate and a functional probe. Its CAS Registry Number is 610-49-1 [1][2][3].

The significance of this compound in advanced research stems from two principal characteristics: its inherent fluorescence and the chemical versatility of its primary amino group. Its fluorescent properties make it a valuable tool for developing probes and sensors, while the amino group serves as a chemical handle for synthesizing more complex molecules, including potential therapeutic agents. This guide will explore these facets, providing both the theoretical basis and practical methodologies for its use.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and application. These properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 610-49-1 | [1][2][3] |

| Molecular Formula | C₁₄H₁₁N | [1][3] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | Light yellow to dark brown powder/crystals | [1] |

| Melting Point | 114-123 °C | |

| Boiling Point | ~319.5 °C (rough estimate) | [4] |

| Solubility | Insoluble in water; Soluble in DMSO, DMF, ethanol | [5] |

| pKa | 4.21 ± 0.30 (Predicted) | [4] |

| Vapor Pressure | 4.05 x 10⁻⁶ mmHg | [1] |

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features & Wavelengths/Shifts | Source(s) |

| UV-Vis Absorption | λ_max at ~380 nm (in cyclohexane) | [6] |

| Fluorescence Emission | λ_max at ~475 nm (in cyclohexane), Stokes Shift: ~95 nm | [6] |

| ¹H NMR | Signals in the aromatic region (~6.6-8.3 ppm) and for the amino group (~4.0 ppm) | [7] |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine, C=C stretching for the aromatic rings | [1] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 193 | [1] |

Synthesis of this compound

The synthesis of this compound is most practically achieved through the reduction of its nitro-precursor, 1-nitroanthracene. This method is generally high-yielding and avoids the harsh conditions or expensive catalysts associated with other routes. An alternative, modern approach is the palladium-catalyzed Buchwald-Hartwig amination of 1-bromoanthracene.

Workflow for Synthesis via Reduction of 1-Nitroanthracene

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 1-Nitroanthracene

Causality: This protocol utilizes tin(II) chloride (SnCl₂) as a classical reducing agent for aromatic nitro groups. The reaction proceeds in an acidic medium (HCl) which protonates the nitro group, facilitating its reduction by Sn(II) to Sn(IV). Ethanol serves as a co-solvent to ensure the solubility of the organic starting material. Neutralization is critical post-reaction to deprotonate the resulting anilinium salt, rendering the free amine (this compound) extractable into an organic solvent.

-

Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-nitroanthracene (1.0 eq).

-

Reagent Addition : Dissolve the 1-nitroanthracene in ethanol (e.g., 20 mL per gram of starting material). Separately, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in concentrated hydrochloric acid. Add this acidic solution to the flask containing the nitroanthracene.

-

Reaction : Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Allow the reaction mixture to cool to room temperature. Carefully pour it over crushed ice and neutralize by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or concentrated sodium hydroxide (NaOH) solution until the pH is basic (~8-9). This step is crucial and often exothermic.

-

Extraction : Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the interplay between the electron-donating amino group and the extended π-system of the anthracene core.

Electrophilic Aromatic Substitution

The -NH₂ group is a powerful activating group and is ortho, para-directing for electrophilic aromatic substitution[8]. In this compound, the positions ortho (C2) and para (C4) to the amino group are electronically activated. Furthermore, the C9 and C10 positions of the central anthracene ring are inherently reactive[9]. The outcome of an electrophilic substitution reaction is therefore a competition between these activated sites, often influenced by steric hindrance and reaction conditions. For many electrophiles, substitution will preferentially occur at the C9 position due to the high stability of the resulting sigma complex, which preserves two intact benzene rings[9].

Diazotization

As a primary aromatic amine, this compound readily undergoes diazotization when treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C)[10][11]. This reaction converts the amino group into a diazonium salt (-N₂⁺Cl⁻), which is an exceptionally versatile synthetic intermediate. The resulting 1-anthracenediazonium chloride can be used in Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH) onto the anthracene core.

Caption: Key steps in the diazotization of this compound.

Acylation

The amino group can be easily acylated using reagents like acetic anhydride or acetyl chloride to form the corresponding amide (N-acetyl-1-aminoanthracene). This reaction is often used as a protecting strategy for the amino group to moderate its reactivity or to prevent it from undergoing undesired side reactions during subsequent chemical transformations on the aromatic rings.

Oxidation and Dimerization

Like many anthracene derivatives, this compound is susceptible to oxidation and photodimerization. Exposure to oxygen and light can lead to the formation of anthraquinone-type structures, which can quench its fluorescence[12]. Under UV irradiation, it can also undergo a [4+4] cycloaddition at the 9 and 10 positions to form a dimer[12]. These degradation pathways are important considerations when using it as a fluorescent probe.

Applications in Research and Drug Development

The unique properties of this compound have led to its application in several areas of scientific research.

Fluorescent Probes and Bioimaging

This compound has been identified as a fluorescent molecule with anesthetic properties[13]. Its fluorescence is sensitive to its local environment, a characteristic that is highly valuable for a molecular probe. It has been shown to potentiate GABAergic transmission, a mechanism shared by many general anesthetics[13]. This dual function as both a fluorescent molecule and a pharmacologically active agent allows it to be used to visualize its distribution in biological systems, such as localizing to the brain and olfactory regions in tadpoles, providing insights into anesthetic mechanisms[13].

Workflow for Fluorescence Microscopy Application

Caption: General workflow for using this compound as a fluorescent stain.

Experimental Protocol: Fluorescent Staining of Cells

Causality: This protocol leverages the lipophilic nature of the anthracene core, allowing 1-AMA to passively diffuse across cell membranes. Its fluorescence can then report on its subcellular localization. The choice of excitation and emission wavelengths is dictated by its intrinsic photophysical properties[6]. Washing steps are critical to reduce background noise from unbound probe, ensuring that the detected signal originates from within the biological sample.

-

Preparation of Stock Solution : Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store protected from light.

-

Cell Culture : Grow cells to the desired confluency on glass-bottom dishes suitable for fluorescence microscopy.

-

Staining : Dilute the 1-AMA stock solution to a final working concentration (e.g., 1-10 µM) in pre-warmed cell culture medium or an appropriate buffer (e.g., Phosphate-Buffered Saline, PBS).

-

Incubation : Remove the existing medium from the cells and replace it with the 1-AMA-containing solution. Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing : Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

-

Imaging : Add fresh PBS or imaging buffer to the cells. Visualize the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation around 380 nm and emission collection around 475 nm).

Scaffold for Drug Discovery

The anthracene core and its derivatives have been explored as scaffolds for therapeutic agents. For instance, amino-anthracene-9,10-dione derivatives have been synthesized and evaluated as potent neuroprotective and antidepressant agents through the inhibition of monoamine oxidase (MAO) enzymes[14][15]. Other substituted aminoanthracene derivatives have been investigated for their potential as antileukemic agents[16]. In these contexts, this compound can serve as a crucial starting material or a structural motif for the synthesis of a library of compounds for screening.

Safety and Toxicology

As with any polycyclic aromatic compound, appropriate safety measures are imperative when handling this compound. It is classified as a hazardous substance.

Table 3: GHS Hazard and Safety Information

| Hazard Type | GHS Classification & Statements | Source(s) |

| Acute Toxicity | Intraperitoneal LD50 (mouse) = 1,250 mg/kg | [1][17] |

| Skin Irritation | H315: Causes skin irritation (Category 2) | [1] |

| Eye Irritation | H319: Causes serious eye irritation (Category 2) | [1] |

| Respiratory Irritation | H335: May cause respiratory irritation (STOT SE 3) | [1] |

| Photosensitivity | Causes photosensitivity, with light-induced allergic reactions | [1][17] |

| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and a dust mask (e.g., N95) | |

| Storage | Keep in a dark place under an inert atmosphere at room temperature | [4] |

Self-Validating Protocol for Safe Handling : To ensure safety, a self-validating system should be employed. Always handle this compound inside a certified chemical fume hood. Weigh the solid material on a draft shield to prevent aerosolization. When preparing solutions, add the solid to the solvent slowly. Ensure all contaminated labware is decontaminated before removal from the fume hood. Any procedure involving heating or reflux must be conducted with appropriate shielding and temperature control. After handling, thoroughly wash hands and any potentially exposed skin.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11885, this compound. [Link]

-

Solubility of Things. (n.d.). 1-Aminoanthraquinone. [Link]

-

NIST. (n.d.). 1-Anthracenamine. In NIST Chemistry WebBook. [Link]

-

Covarrubias, M., et al. (2009). Identification of a fluorescent general anesthetic, this compound. Proceedings of the National Academy of Sciences, 106(16), 6801-6805. [Link]

-

Kawaguchi, H., et al. (2020). Synthesis of 1 via Buchwald–Hartwig amination and atom labels for NMR assignments. ResearchGate. [Link]

-

Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Suryawanshi, C., et al. (2023). New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. International Journal of Pharmaceutical Quality Assurance, 14(03), 756-761. [Link]

-

Suryawanshi, C., et al. (2023). Synthesis and Pharmacological Assessment of Novel Amino-Anthracene -9, 10 Dione Derivatives as Potent Neuroprotective and anti-depressant agents. ResearchGate. [Link]

-

Stefanska, B., et al. (1989). Synthesis of unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones as potential antileukemic agents. Journal of Medicinal Chemistry, 32(8), 1724-1728. [Link]

-

Londo, Y. O., & Dunn, R. C. (2014). Investigation of the Fluorescence Quenching of this compound by Dissolved Oxygen in Cyclohexane. The Journal of Physical Chemistry A, 118(48), 11512-11520. [Link]

-

El-Gawad, H. H. A., et al. (2016). a) FT-IR spectra of (1) pure anthracene, (2) An-MINP1 (non-washed), (3)... ResearchGate. [Link]

-

Haz-Map. (n.d.). This compound. [Link]

-

NIST. (n.d.). 1-Anthracenamine. In NIST Chemistry WebBook. [Link]

- Google Patents. (n.d.).

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

Londo, Y. O., & Dunn, R. C. (2014). Investigation of the Fluorescence Quenching of this compound by Dissolved Oxygen in Cyclohexane. ACS Publications. [Link]

-

Wikipedia contributors. (2023, December 26). Electrophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

-

Oar, M. A., et al. (2017). Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications. ACS Omega, 2(7), 3467-3474. [Link]

-

Zhang, Y., et al. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI. [Link]

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

-

Zhang, X., et al. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone. Organic Chemistry: An Indian Journal. [Link]

- Google Patents. (n.d.). EP0499451A1 - Synthesis of 1-amino-anthraquinone.

Sources

- 1. This compound | C14H11N | CID 11885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1-Anthracenamine [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Spectrum [1-Amino Anthracene] | AAT Bioquest [aatbio.com]

- 7. This compound(610-49-1) 1H NMR spectrum [chemicalbook.com]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. byjus.com [byjus.com]

- 11. Diazotisation [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identification of a fluorescent general anesthetic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones as potential antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound - Hazardous Agents | Haz-Map [haz-map.com]

An In-depth Technical Guide to the Spectroscopic Properties of 1-Aminoanthracene

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Aminoanthracene is a fluorescent aromatic amine derived from the anthracene core. Its rigid, planar structure and the presence of an electron-donating amino group (-NH₂) confer upon it significant and environmentally sensitive photophysical properties. These characteristics make it a valuable tool in diverse scientific fields, particularly as a fluorescent probe for investigating microenvironments, such as protein binding sites and cellular membranes.

This guide provides a comprehensive exploration of the core spectroscopic properties of this compound. We will delve into its absorption and emission characteristics, the profound influence of solvent environments on its behavior (solvatochromism), and the key photophysical parameters that govern its fluorescence. Furthermore, this document furnishes detailed, field-proven experimental protocols for the accurate characterization of this molecule, designed for researchers, scientists, and professionals in drug development.

Fundamental Photophysical Characteristics

The photophysical behavior of this compound is dictated by the electronic transitions within its π-conjugated system, modulated by the amino substituent. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or higher). It then relaxes back to the ground state via several pathways, including the emission of a photon, a process known as fluorescence.

Electronic Absorption and Fluorescence Emission

In a non-polar environment like cyclohexane, this compound exhibits a distinct absorption and emission profile. The absorption spectrum is characterized by a maximum (λabs) corresponding to the S₀ → S₁ transition. Following excitation, the molecule rapidly undergoes vibrational relaxation to the lowest vibrational level of the S₁ state before emitting a photon to return to the S₀ state. This emitted light is observed at a longer wavelength (λem) than the absorption.

Stokes Shift

The energy difference between the absorption and emission maxima is known as the Stokes Shift. This phenomenon arises from energy loss due to non-radiative processes, such as vibrational relaxation in the excited state and solvent reorientation around the excited molecule. For this compound in cyclohexane, the Stokes Shift is substantial.

The Jablonski Diagram

The electronic and photophysical transitions governing the fluorescence of this compound can be effectively visualized using a Jablonski diagram. This diagram illustrates the electronic singlet ground (S₀) and excited (S₁, S₂) states, as well as the transitions between them.

Caption: Jablonski diagram for this compound.

Environmental Sensitivity: Solvatochromism

A key feature of this compound is its solvatochromism—the change in its absorption and emission spectra in response to the polarity of the solvent. This property arises because the amino group imparts a dipole moment to the molecule that increases upon electronic excitation, leading to an intramolecular charge transfer (ICT) character in the excited state.

Mechanism of Positive Solvatochromism

Polar solvents can stabilize the more polar excited state to a greater extent than the ground state.[3] This differential solvation lowers the energy of the excited state, resulting in a bathochromic (red) shift of the emission maximum to longer wavelengths as solvent polarity increases. This behavior is known as positive solvatochromism. The effect on the absorption spectrum is typically less pronounced.

While a comprehensive dataset for this compound is distributed across literature, the behavior of the structurally similar 1,5-diaminoanthracene provides an excellent proxy, showing a significant red-shift from 475 nm in non-polar hexane to 511 nm in the highly polar dimethyl sulfoxide (DMSO).[4]

Quantitative Spectroscopic Data in Varied Solvents

The following table summarizes the known and expected spectroscopic properties of this compound in solvents of differing polarity.

| Solvent | Polarity Index (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | 31.2 | ~380[1] | ~475[2] | ~5200 | High (expected) |

| Dioxane | 36.0 | - | - | - | Moderate (expected) |

| Acetonitrile | 45.6 | - | >475 (expected) | >5200 (expected) | Lower (expected) |

| DMSO | 45.1 | - | >475 (expected) | >5200 (expected) | Low (expected) |

Note: The fluorescence quantum yield of amino-substituted anthracenes is strongly influenced by solvent polarity, often decreasing significantly in more polar environments due to the stabilization of non-radiative decay pathways.[3]

Experimental Methodologies

Accurate characterization of this compound requires robust and validated experimental protocols. The following sections detail the step-by-step procedures for measuring its core spectroscopic properties.

Protocol for UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λabs) and the molar absorption coefficient (ε).

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a spectroscopic grade solvent (e.g., cyclohexane) in a Class A volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette filled with the pure solvent as the reference blank.

-

Measurement: Record the absorbance spectrum of each working solution from approximately 250 nm to 500 nm.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

Verify the linearity of absorbance vs. concentration (Beer-Lambert Law).

-

Calculate the molar absorption coefficient (ε) from the slope of the Beer-Lambert plot (Absorbance = εcl, where c is concentration and l is path length).

-

Protocol for Relative Fluorescence Quantum Yield (Φf) Determination

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard. This method is widely adopted for its reliability and accessibility.[5][6]

Causality: The principle is that if a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields, after correcting for the solvent's refractive index.[6] To ensure equal absorption is accounted for across a range of concentrations, we plot integrated intensity versus absorbance and use the slope (gradient) of this relationship.

Caption: Workflow for relative fluorescence quantum yield measurement.

Detailed Steps:

-

Selection of Standard: Choose a suitable fluorescence standard with a known quantum yield (Φr) that absorbs at the desired excitation wavelength for this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φr = 0.54) is a common choice for excitation in the UV range.

-

Solution Preparation:

-

Prepare a series of five dilutions for both the standard and the this compound sample in the same solvent if possible.

-

Crucial Insight: The absorbance of all solutions at the excitation wavelength must be kept below 0.1 in a 1 cm cuvette to minimize inner filter effects, where emitted light is reabsorbed by other fluorophore molecules.[6]

-

-

Absorbance Measurement: Record the absorbance of each of the ten solutions at the chosen excitation wavelength (e.g., 360 nm).

-

Fluorescence Measurement:

-

Using a spectrofluorometer, excite each solution at the same wavelength used for the absorbance measurements.

-

Record the corrected emission spectrum over the entire emission range for each solution. Ensure instrument settings (e.g., slit widths) are identical for all measurements.

-

-

Data Analysis:

-

For each recorded spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Create two separate plots: one for the standard and one for the sample, with integrated fluorescence intensity on the y-axis and absorbance on the x-axis.

-

Perform a linear regression for each dataset to obtain the slope (Gradient).

-

Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Grads / Gradr) * (ns² / nr²) Where:

-

Grads and Gradr are the gradients for the sample and reference standard, respectively.

-

ns and nr are the refractive indices of the sample and standard solvents, respectively.[6]

-

-

Conclusion

This compound is a fluorophore of significant scientific interest, characterized by its distinct absorption and emission profile and a large Stokes shift. Its most compelling feature is a pronounced positive solvatochromism, where its emission spectrum exhibits a bathochromic shift with increasing solvent polarity. This sensitivity, coupled with an environment-dependent quantum yield, makes it an excellent candidate for use as a molecular probe in chemical and biological systems. The methodologies detailed in this guide provide a robust framework for the precise and reliable characterization of these essential spectroscopic properties, enabling researchers to confidently leverage this compound in their applications.

References

-

Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene . MDPI. [Link]

-

This compound | C14H11N | CID 11885 . PubChem. [Link]

-

Jablonski Diagram - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE . Agilent Technologies. [Link]

-

A Guide to Recording Fluorescence Quantum Yields . UCI Department of Chemistry. [Link]

-

Physics of Fluorescence - the Jablonski Diagram . NIGHTSEA. [Link]

-

What is the Jablonski Diagram? . HORIBA. [Link]

-

Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene . PubMed. [Link]

-

Fluorescence - Jablonski Diagram - Interactive Tutorial . Molecular Expressions Microscopy Primer. [Link]

-

Dependence of quantum fluorescence yields of the 1,5-disubstituted anthracene dyes on the empirical parameter of solvent polarity ET(30) . ResearchGate. [Link]

-

Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals . PubMed Central. [Link]

-

Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene . PubMed. [Link]

Sources

- 1. Absorption [1-Amino Anthracene] | AAT Bioquest [aatbio.com]

- 2. Spectrum [1-Amino Anthracene] | AAT Bioquest [aatbio.com]

- 3. Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.uci.edu [chem.uci.edu]

1-Aminoanthracene chemical structure and IUPAC name

An In-Depth Technical Guide to 1-Aminoanthracene: Structure, Properties, and Applications

Introduction

This compound, also known by its preferred IUPAC name anthracen-1-amine, is a polycyclic aromatic amine derived from anthracene.[1][2] This compound, with the chemical formula C₁₄H₁₁N, consists of an amino group substituted on the 1-position of the three-fused benzene ring structure of anthracene.[1][2][3] It is recognized for its fluorescent properties and serves as a crucial intermediate in the synthesis of more complex organic molecules, including dyes and compounds with potential pharmacological activity.[4][5][6][7] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Nomenclature

The structural identity of a chemical compound is fundamental to understanding its reactivity and function. This compound is systematically named to define the precise location of the amino functional group on the anthracene core.

IUPAC Name: Anthracen-1-amine[1][2]

Common Synonyms:

Key Identifiers:

The following diagram illustrates the chemical structure of this compound, highlighting the numbering of the anthracene core and the position of the amino group.

Caption: Chemical structure of Anthracen-1-amine.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for this compound are critical for its identification, purification, and application in various experimental setups.

| Property | Value | Source(s) |

| Appearance | Dark brown powder | [2] |

| Melting Point | 114 - 118 °C | [4][9][10] |

| Density | 1.208 g/cm³ | [1] |

| Molecular Formula | C₁₄H₁₁N | [1][2][3][5][9] |

| Molecular Weight | 193.24 g/mol | [2][3][5] |

| Fluorescence | Excitation: 380 nm; Emission: 475 nm | [6] |

| UV-Vis Spectrum | Available | [3] |

| IR Spectrum | Available | [2] |

| ¹H NMR Spectrum | Available | [2][11] |

| ¹³C NMR Spectrum | Available | [2] |

| Mass Spectrum | Available | [2][3] |

Synthesis and Reactivity

This compound is typically synthesized through the reduction of its corresponding nitro derivative, 1-nitroanthracene. This transformation is a standard procedure in aromatic chemistry. While specific, peer-reviewed protocols for this compound are not detailed in the immediate search results, a general and reliable method can be inferred from the synthesis of analogous compounds, such as the reduction of 9-nitroanthracene using tin(II) chloride.[12]

The causality behind this choice of reagents lies in the effectiveness of SnCl₂ in acidic media to selectively reduce aromatic nitro groups to amines with high yield. The acidic environment protonates the nitro group, facilitating the electron transfer from the Sn(II) species.

General Experimental Protocol: Reduction of 1-Nitroanthracene

This protocol is a representative method and should be performed with appropriate safety precautions in a fume hood.

-

Dissolution: Suspend 1-nitroanthracene in a suitable solvent, such as glacial acetic acid or ethanol.

-

Reagent Addition: Prepare a solution of excess tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. Add this solution dropwise to the stirring suspension of 1-nitroanthracene. The reaction is exothermic and may require cooling to maintain control.

-

Reaction: Heat the mixture gently (e.g., 70-80 °C) and stir for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[12]

-

Workup: Cool the reaction mixture and neutralize it carefully with a concentrated base solution (e.g., NaOH or KOH) until the solution is strongly alkaline. This step is crucial as it precipitates the tin salts as hydroxides and liberates the free amine.

-

Extraction: Extract the product into an appropriate organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Sources

- 1. Anthramine - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H11N | CID 11885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Anthracenamine [webbook.nist.gov]

- 4. This compound | 610-49-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Spectrum [1-Amino Anthracene] | AAT Bioquest [aatbio.com]

- 7. rroij.com [rroij.com]

- 8. 1-Anthracenamine [webbook.nist.gov]

- 9. accustandard.com [accustandard.com]

- 10. 610-49-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound(610-49-1) 1H NMR [m.chemicalbook.com]

- 12. arpgweb.com [arpgweb.com]

An In-Depth Technical Guide to the Solubility of 1-Aminoanthracene in Organic Solvents

This guide provides a comprehensive exploration of the solubility characteristics of 1-aminoanthracene, a crucial parameter for its application in research, drug development, and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility and provides a robust experimental framework for researchers to determine these values empirically.

Introduction: The Significance of Solubility

This compound (C₁₄H₁₁N) is an aromatic amine derived from anthracene.[1][2] Its unique structure, featuring a large, polycyclic aromatic system combined with a polar amino group, results in complex solubility behavior that is highly dependent on the nature of the solvent.[1] Understanding and quantifying this solubility is not a trivial academic exercise; it is a critical prerequisite for a wide range of applications. In drug discovery, for instance, solubility directly impacts bioavailability and the feasibility of formulation.[3] In materials science, controlling solubility is essential for solution-based processing and thin-film deposition.

This guide will delve into the molecular determinants of this compound's solubility, provide a detailed, field-proven protocol for its experimental determination, and discuss the safety considerations essential for handling this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is favorable when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N | [2] |

| Molecular Weight | 193.24 g/mol | [2] |

| Melting Point | 114-118 °C | [4] |

| Appearance | Dark brown powder | PubChem |

| Structure | Fused three-ring aromatic system with a primary amine substituent. | [1] |

The Duality of this compound's Structure

The solubility profile of this compound is dictated by two competing structural features:

-

The Anthracene Core: This large, planar, and nonpolar polycyclic aromatic hydrocarbon (PAH) structure dominates the molecule's character. It favors interactions with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking.

-

The Amino Group (-NH₂): This functional group introduces polarity and the capacity for hydrogen bonding. The lone pair of electrons on the nitrogen and the hydrogen atoms can act as hydrogen bond acceptors and donors, respectively. This feature promotes solubility in polar protic and aprotic solvents.

The interplay between the hydrophobic anthracene backbone and the hydrophilic amino group means that this compound is unlikely to be extremely soluble in the most polar (like water) or the most nonpolar (like hexanes) solvents. Its optimal solubility is typically found in solvents that can effectively interact with both parts of the molecule.

Predicting Solubility Across Solvent Classes

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino group of this compound. While the large nonpolar core limits solubility, some degree of dissolution is expected. For comparison, the parent compound, anthracene, is sparingly soluble in methanol.[5] The addition of the amino group should, in principle, enhance solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have large dipole moments and can act as hydrogen bond acceptors. Dimethyl sulfoxide (DMSO), often called the "super solvent," is particularly effective at dissolving a wide range of compounds due to its high polarity.[6] It is anticipated that this compound would exhibit good solubility in these solvents, as they can interact favorably with the amino group without the strong self-association seen in protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Chloroform, Cyclohexane): Solvents like toluene can engage in π-π stacking with the anthracene rings, promoting solubility. Chloroform, being weakly polar, can also be an effective solvent. The solubility in highly aliphatic nonpolar solvents like cyclohexane is expected to be lower, though not negligible, due to the dominance of the large aromatic system.[7]

The following diagram illustrates the key molecular interactions influencing solubility.

Caption: Intermolecular forces between this compound and solvent classes.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium or thermodynamic solubility of a solid compound is the shake-flask method .[8] This technique involves equilibrating an excess of the solid solute with the solvent for a sufficient period to reach saturation. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the solute concentration.

Self-Validating Experimental Workflow

The protocol described below is designed to be self-validating. By measuring the concentration at multiple time points (e.g., 24 and 48 hours), the researcher can ensure that the system has reached true equilibrium. If the concentration does not change significantly between the later time points, confidence in the result is high.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Solvents of interest (HPLC grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes

-

Syringe filters (0.22 µm, ensure compatibility with the solvent)

-

UV-Vis Spectrophotometer or HPLC system with a UV detector

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to each of three separate vials for each solvent to be tested (running in triplicate is best practice). "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is 10-20 mg.

-

Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Separation:

-

After the initial equilibration period (e.g., 24 hours), remove the vials from the shaker and let them stand undisturbed for 30 minutes to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter and push the solution through the filter into a clean vial. This step is critical to remove all undissolved particulates.

-

-

Analysis (Quantification):

-

Prepare a stock solution of this compound of known concentration in the solvent.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the calibration standards to generate a calibration curve. This compound has strong UV absorbance, making this a suitable technique.

-

Accurately dilute the filtered saturated solution (from step 3) to bring its concentration within the range of the calibration curve.

-

Measure the concentration of the diluted sample and calculate the concentration of the original, undiluted saturated solution. This value is the solubility.

-

-

Validation of Equilibrium:

-

Return the original vials to the shaker and continue agitating for another 24 hours (total 48 hours).

-

Repeat steps 3 and 4 to determine the solubility at this new time point.

-

If the solubility value at 48 hours is within experimental error (e.g., ±5%) of the 24-hour value, equilibrium has been reached. If not, continue for another 24 hours.

-

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly, specifying the solvent, temperature, and units. Researchers using the protocol above would populate a table similar to the one below.

Table 2: Experimentally Determined Solubility of this compound at 25°C (Template)

| Solvent | Solvent Class | Solubility (g/L) | Solubility (mol/L) | Molar Solubility (mM) |

| Toluene | Nonpolar Aromatic | Experimental Data | Experimental Data | Experimental Data |

| Chloroform | Weakly Polar | Experimental Data | Experimental Data | Experimental Data |

| Acetone | Polar Aprotic | Experimental Data | Experimental Data | Experimental Data |

| Ethanol | Polar Protic | Experimental Data | Experimental Data | Experimental Data |

| Methanol | Polar Protic | Experimental Data | Experimental Data | Experimental Data |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Experimental Data | Experimental Data | Experimental Data |

Safety and Handling

This compound must be handled with appropriate care. It is classified as a skin and eye irritant.[2] Due to its photosensitivity, light-induced allergic reactions can occur.[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid creating dust.[2]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, protected from light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

References

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Aminoanthraquinone. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 1-Amino-8-hydroxy-9,10-anthracenedione. Retrieved from [Link]

-

Wikipedia. (n.d.). Anthramine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminoanthracene. Retrieved from [Link]

-

MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

-

PubChem. (n.d.). 1-Aminoanthracen-9-ol. Retrieved from [Link]

-

Stephenson, M. (1992). Supplementary information - S.1 AMBER-gaff parameters. J. Chem. Eng. Data, 37, 80–95. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Anthracene with Dimethyl sulfoxide - IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Investigation of the Fluorescence Quenching of this compound by Dissolved Oxygen in Cyclohexane. Retrieved from [Link]

-

ResearchGate. (2025, December 29). Solubility Prediction of Anthracene in Mixed Solvents Using a Minimum Number of Experimental Data. Retrieved from [Link]

-

PubMed. (n.d.). Solubility prediction of anthracene in mixed solvents using a minimum number of experimental data. Retrieved from [Link]

-

ACS Publications. (2014, November 26). Investigation of the Fluorescence Quenching of this compound by Dissolved Oxygen in Cyclohexane. Retrieved from [Link]

-

Scilit. (n.d.). Solubility of Anthracene in Binary Toluene + Alkane Solvent Mixtures. Retrieved from [Link]

-

PubMed Central. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Solubility of anthracene in two binary solvents containing toluene. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of anthracene at various ethanol concentrations. Retrieved from [Link]

-

ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Anthracene with Methanol - IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

Sources

- 1. Anthramine - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H11N | CID 11885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. 610-49-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 6. gchemglobal.com [gchemglobal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to the Fluorescence Quantum Yield of 1-Aminoanthracene and Its Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of the fluorescence quantum yield (Φf) of 1-aminoanthracene and its derivatives, compounds of significant interest in the fields of chemical sensing, bioimaging, and materials science. For researchers and drug development professionals, a deep understanding of a fluorophore's photophysical properties is paramount for optimizing its application. This document moves beyond a simple recitation of data to explain the underlying mechanisms governing fluorescence efficiency, with a particular focus on the profound influence of the molecular environment. We present a validated, step-by-step protocol for the accurate determination of fluorescence quantum yield using the comparative method, ensuring scientific rigor and reproducibility. The guide is structured to provide both foundational knowledge and actionable experimental insights, empowering researchers to harness the full potential of these versatile fluorescent probes.

The Principle of Fluorescence Quantum Yield

Defining Photonic Efficiency

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield can range from 0 (non-fluorescent) to 1.0 (100% efficiency), where every absorbed photon results in an emitted photon.[2] Compounds with high quantum yields, such as rhodamines, are intensely bright, though substances with a Φf of 0.10 are still considered usefully fluorescent.[2] This value is critical as it dictates the sensitivity and signal-to-noise ratio in fluorescence-based assays and imaging applications.

The Jablonski Diagram: Visualizing Excited State Fates

Upon absorbing a photon, a molecule is promoted to an electronically excited state. The quantum yield is determined by the competition between fluorescence and other, non-radiative, de-excitation pathways.[1][2] These competing processes, which depopulate the excited state without emitting light, include internal conversion (heat dissipation) and intersystem crossing to a triplet state. The Jablonski diagram below illustrates these potential fates. The efficiency of fluorescence is high only when the rate constant for radiative decay (k_f) is significantly greater than the sum of the rate constants for all non-radiative pathways (k_nr).[2]

Caption: A simplified Jablonski diagram illustrating electronic transitions.

Factors Influencing Quantum Yield

The quantum yield is not an immutable property but is highly sensitive to the fluorophore's structure and its immediate environment. Key factors include:

-

Molecular Structure: The rigidity of a molecule influences its quantum yield. Flexible structures often have more non-radiative decay pathways, leading to lower Φf.

-

Solvent Polarity: The polarity of the solvent can dramatically alter the energy levels of the excited state, affecting both emission wavelength and quantum yield.[2][3]

-

Temperature: Increased temperature often leads to a decrease in quantum yield due to enhanced collisional quenching and other non-radiative processes.

-

Presence of Quenchers: Substances like molecular oxygen can deactivate the excited state through collisions, reducing fluorescence intensity and Φf.[4]

Photophysical Profile of this compound

Anthracene and its derivatives are a cornerstone of fluorescent probe development due to their rigid, π-conjugated system.[5][6] The introduction of an amino (-NH2) group at the 1-position significantly modulates its photophysical behavior.

The Role of the Amino Group: Intramolecular Charge Transfer (ICT)

The amino group acts as an electron donor. Upon photoexcitation, an electron can be partially transferred from the nitrogen atom to the electron-accepting anthracene core. This creates an excited state with a significant degree of charge separation, known as an Intramolecular Charge Transfer (ICT) state.[4][7] The formation and stabilization of this ICT state are central to the environmental sensitivity of aminoanthracenes.

Solvatochromism: The Profound Impact of the Local Environment

The ICT character of this compound's excited state makes it highly susceptible to the polarity of its solvent environment—a phenomenon known as solvatochromism.

-

In Nonpolar Solvents: The molecule primarily exhibits properties of a locally excited (LE) state, with emission characteristics similar to the parent anthracene molecule.

-

In Polar Solvents: Polar solvent molecules arrange themselves around the excited fluorophore, stabilizing the charge-separated ICT state. This stabilization lowers the energy of the excited state, resulting in a pronounced red-shift (bathochromic shift) in the emission spectrum.[3][8]

This solvent-dependent behavior can also significantly impact the quantum yield. In some systems, stabilization of the ICT state can open up new non-radiative decay channels, leading to a decrease in quantum yield in more polar solvents.[7]

Quantitative Data for this compound and Derivatives

The following table summarizes available photophysical data for aminoanthracene derivatives. It is important to note that data for the 1-amino isomer is less common in the literature than for the 9-amino isomer, which is often used as a reference for this class of compounds.

| Compound | Solvent | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Quantum Yield (Φf) | Reference |

| 9-Aminoanthracene | Methanol | 420 | 510 | 0.19 | [8] |

| Anthracene | Cyclohexane | 356 | ~380, 401, 425 | 0.36 | [9] |

| Anthracene | Ethanol | - | - | 0.27 | [9] |

| N-triazinyl-9-aminoanthracene derivative | Dioxane | 412 | 496 | 0.42 | [7] |

| N-triazinyl-9-aminoanthracene derivative | Acetonitrile | 417 | 536 | 0.04 | [7] |

Note: The data highlights the dramatic effect of both substitution (N-triazinyl group) and solvent polarity on the quantum yield of the aminoanthracene core.

A Validated Protocol for Quantum Yield Determination

The Comparative Method: Rationale and Theory

The most reliable and widely adopted method for measuring the fluorescence quantum yield of a solution is the comparative method first detailed by Williams et al.[1] This approach avoids the complexities of absolute measurements by comparing the fluorescence properties of the sample of interest ("X") to a well-characterized fluorescence standard ("Std") whose quantum yield is already known.

The core assumption is that two solutions (sample and standard) with identical absorbance at the same excitation wavelength are absorbing the same number of photons.[1] Therefore, the ratio of their integrated fluorescence intensities is directly related to the ratio of their quantum yields. The working equation, which accounts for differences in solvent refractive index (η), is:

Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²) [1][8]

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from a plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

Experimental Workflow

The following diagram outlines the logical flow of the comparative quantum yield measurement protocol.

Caption: Workflow for comparative fluorescence quantum yield determination.

Step-by-Step Experimental Procedure

-

Standard and Solvent Selection:

-

Rationale: The chosen standard should have absorption and emission spectra that overlap with the sample to minimize instrument-based errors.

-

Action: Select a certified fluorescence standard. Quinine sulfate in 0.1 M perchloric acid (Φf = 0.60) is an excellent choice for blue-emitting samples like aminoanthracenes.[2] Whenever possible, use the same solvent for both the standard and the sample to make the refractive index term (ηx²/ηstd²) equal to 1, simplifying the calculation.[10]

-

-

Preparation of Solutions:

-

Rationale: To prevent inner-filter and re-absorption effects, which lead to non-linear relationships and inaccurate results, measurements must be performed on optically dilute solutions.

-

Action: Prepare a stock solution of the sample and the standard. From these, create a series of 4-5 dilutions for each. The absorbance of the most concentrated solution should not exceed 0.1 at the excitation wavelength in a standard 1 cm cuvette.[1][9]

-

-

Absorbance Measurements:

-

Rationale: Accurate absorbance values are critical for the final calculation.

-

Action: Using a calibrated UV-Vis spectrophotometer, record the absorbance spectrum for each prepared solution. Note the exact absorbance value at the intended excitation wavelength (λex).

-

-

Fluorescence Measurements:

-

Rationale: Consistency is key. All measurements must be taken under identical instrument conditions to ensure a valid comparison.

-

Action:

-

Using a spectrofluorometer, set the excitation wavelength (λex) used in the absorbance measurements.

-

For each solution (starting with the solvent blank), record the full, instrument-corrected emission spectrum.

-

Crucially, maintain identical instrument settings (e.g., excitation and emission slit widths, integration time, detector voltage) for all measurements of the sample and standard.

-

-

Data Analysis and Calculation

-

Integrate Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity, which is the total area under the emission curve.

-

Plot Data: Create a graph of integrated fluorescence intensity (y-axis) versus absorbance at λex (x-axis) for both the sample and the standard.

-

Determine Gradients: Perform a linear regression on both sets of data to determine the slope (gradient) of each line. The plots should be linear and pass through the origin.

-

Calculate Quantum Yield: Insert the gradients (Grad_x, Grad_std), the known quantum yield of the standard (Φ_std), and the refractive indices of the solvents (η_x, η_std) into the primary equation to calculate the quantum yield of your sample (Φ_x).

Ensuring Trustworthiness: In-built Validation Checks

This protocol contains a critical self-validation step. The plot of integrated fluorescence intensity versus absorbance must yield a straight line that extrapolates through the origin.[1] Any deviation from linearity indicates the presence of systematic errors, such as:

-

Inner-Filter Effects: The solutions are too concentrated (Abs > 0.1).

-

Aggregation: The fluorophore is forming non-fluorescent or differently-fluorescent aggregates at higher concentrations.

-

Instrumental Drift: The lamp or detector output changed during the measurement series.

A strong linear fit (R² > 0.99) provides high confidence in the quality of the data and the trustworthiness of the resulting quantum yield value.

Conclusion and Future Directions

The fluorescence quantum yield of this compound and its derivatives is a complex property governed by an interplay of molecular structure and environmental factors, primarily solvent polarity. The presence of an intramolecular charge transfer state makes these molecules powerful as environmental sensors. Accurate and reproducible measurement of Φf is essential for their effective application and is best achieved using the comparative method with careful attention to experimental detail, particularly solution concentration. Future research should focus on synthesizing novel this compound derivatives with tailored substituents to fine-tune their photophysical properties, aiming to enhance quantum yield and environmental sensitivity for next-generation biosensors and advanced materials.

References

-

Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved January 7, 2026, from [Link]

-

Quantum yield. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Photophysical Properties of Anthracene Derivatives. (2023). MDPI. Retrieved January 7, 2026, from [Link]

-

Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density. (2013). RSC Publishing. Retrieved January 7, 2026, from [Link]

-

Anthracene. (n.d.). OMLC. Retrieved January 7, 2026, from [Link]

-

Solvent effects. a Absorption and fluorescence spectra of the... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

N-Triazinyl Derivatives of 1- and 9-aminoanthracene: Synthesis and Photo-Physical Properties. (2013). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2011). NIH National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

(PDF) Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2011). ResearchGate. Retrieved January 7, 2026, from [Link]

-

N-triazinyl derivatives of 1- and 9-aminoanthracene: synthesis and photo-physical properties. (2013). Journal of Fluorescence. Retrieved January 7, 2026, from [Link]

-

Relative Quantum Yield. (n.d.). Edinburgh Instruments. Retrieved January 7, 2026, from [Link]

-

(PDF) Photophysical Properties of Anthracene Derivatives. (2023). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Recent advances in the syntheses of anthracene derivatives. (2020). Beilstein Journals. Retrieved January 7, 2026, from [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Quantum yield - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 7. N-triazinyl derivatives of 1- and 9-aminoanthracene: synthesis and photo-physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. omlc.org [omlc.org]

- 10. edinst.com [edinst.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 1-Aminoanthracene: Properties, Synthesis, and Applications

Abstract

This compound is a polycyclic aromatic amine that serves as a versatile building block in organic synthesis and materials science. Its rigid, fluorescent anthracene core coupled with a reactive primary amine functionality makes it a molecule of significant interest for researchers in medicinal chemistry, dye manufacturing, and molecular electronics. This guide provides an in-depth exploration of the fundamental physicochemical properties, synthetic methodologies, spectroscopic characterization, and key applications of this compound, with a focus on its relevance to drug discovery and development professionals.

Core Physicochemical & Structural Properties

This compound, also known by synonyms such as 1-anthramine or α-aminoanthracene, is a solid organic compound.[1][2][3] Its core structure consists of a tricyclic aromatic anthracene system with an amino group substituted at the C1 position. This substitution breaks the symmetry of the parent anthracene molecule, influencing its electronic and steric properties.

Molecular Structure

The structure of this compound is depicted below. The amine group's lone pair of electrons can delocalize into the aromatic π-system, activating the ring system towards electrophilic substitution and modulating its photophysical properties.

Caption: Molecular Structure of this compound (C₁₄H₁₁N).

Quantitative Data Summary

A compilation of the key physicochemical properties of this compound is presented in Table 1. This data is essential for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁N | [1][4] |

| Molecular Weight | 193.24 g/mol | [1][2][4] |

| CAS Number | 610-49-1 | [1][2][4] |

| Appearance | Dark brown powder | [1] |

| Melting Point | 114-118 °C | [5] |

| Purity (Typical) | ≥90% - 98% | [2][4][6] |

| Primary Hazards | Skin and eye irritant, photosensitizer | [1] |

Synthesis and Purification

The most established and logical synthetic route to this compound is a two-step process starting from anthracene: (1) regioselective nitration to form 1-nitroanthracene, followed by (2) reduction of the nitro group to the primary amine.

Workflow for Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Expertise & Causality: This protocol is based on well-established methods for the nitration of polycyclic aromatic hydrocarbons and the subsequent reduction of nitroarenes.[7][8]

Step 1: Synthesis of 1-Nitroanthracene (Analogous to 9-isomer synthesis)

-

Rationale: Direct nitration of anthracene can yield a mixture of isomers. Using controlled conditions, such as glacial acetic acid as a solvent, helps to moderate the reaction and favor monosubstitution.[8]

-

Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, suspend anthracene (1 eq.) in glacial acetic acid.

-

Nitration: Cool the suspension in an ice bath. Slowly add a solution of concentrated nitric acid (1.1 eq.) in glacial acetic acid. The temperature must be maintained below 20°C to minimize the formation of dinitro products and other side reactions.

-

Reaction: Stir the mixture for 2-4 hours at room temperature after the addition is complete.

-

Isolation: Pour the reaction mixture into a large volume of cold water. The crude 1-nitroanthracene will precipitate.

-

Workup: Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the product under vacuum. The product at this stage is a mixture and should be purified or used directly in the next step.

Step 2: Reduction to this compound

-

Rationale: The reduction of an aromatic nitro group is a classic and highly efficient transformation. Metal-acid systems like iron in acidic media are cost-effective, robust, and widely used for this purpose on a lab scale.[7]

-

Setup: To a round-bottom flask containing the crude 1-nitroanthracene (1 eq.), add ethanol and concentrated hydrochloric acid (5-10 eq.).

-

Reduction: Heat the mixture to reflux and add iron powder (3-5 eq.) portion-wise. The exothermic reaction should be controlled by the rate of addition.

-

Reaction: Maintain reflux for 3-6 hours until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Cool the reaction mixture and filter it through a pad of celite to remove excess iron.

-

Neutralization: Carefully neutralize the filtrate with a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) until the solution is basic (pH > 8). This compound will precipitate.

-

Extraction & Purification: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

Confirming the identity and purity of synthesized this compound is paramount. A combination of spectroscopic techniques provides a comprehensive characterization.

Characterization Workflow

Caption: Standard workflow for the analytical characterization of this compound.

Expected Spectroscopic Data

The following table summarizes the characteristic signals expected from the analysis of this compound, based on the general principles of spectroscopy for aromatic amines.[1][4]

| Technique | Characteristic Features |

| FT-IR | ~3400-3500 cm⁻¹ (two bands, N-H asymmetric & symmetric stretch), ~1620 cm⁻¹ (N-H scissoring), ~1250-1350 cm⁻¹ (Aromatic C-N stretch), Multiple peaks at 700-900 cm⁻¹ (C-H out-of-plane bending for substituted anthracene).[1][4] |

| ¹H NMR | A broad singlet for the -NH₂ protons (typically δ 4.0-5.0 ppm, can exchange with D₂O), a complex multiplet region for the aromatic protons (δ 7.0-8.5 ppm). |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 193. |

| UV-Vis / Fluorescence | Exhibits strong UV absorption. It is a fluorescent compound with a reported excitation maximum around 380 nm and an emission maximum around 475 nm. |

Key Reactions and Mechanisms: The Diazotization

The primary amine group of this compound is a synthetic handle for numerous transformations. One of the most fundamental is diazotization, which converts the amine into a versatile diazonium salt intermediate.[9][10] This intermediate can then be substituted with a wide variety of nucleophiles in reactions like the Sandmeyer reaction.

Mechanism: Formation of the Anthracene-1-diazonium ion

-

Rationale: The reaction is typically performed in a cold, acidic solution to generate the electrophilic nitrosonium ion (NO⁺) in situ from sodium nitrite and to stabilize the resulting diazonium salt.[11]

-